![molecular formula C10H8O2S B172265 ベンゾ[b]チオフェン-5-酢酸 CAS No. 17381-54-3](/img/structure/B172265.png)

ベンゾ[b]チオフェン-5-酢酸

概要

説明

“Benzo[b]thiophene-5-acetic acid” is a chemical compound with the molecular formula C10H8O2S . It is a derivative of benzothiophene, an aromatic organic compound with a molecular formula C8H6S . Benzothiophene has an odor similar to naphthalene (mothballs) and occurs naturally as a constituent of petroleum-related deposits such as lignite tar .

Synthesis Analysis

Benzothiophene can be synthesized from an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide to form benzothiophene with an alkyl substitution at position 2 . A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .

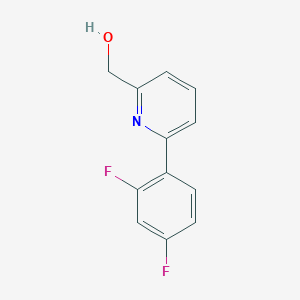

Molecular Structure Analysis

The molecular structure of “Benzo[b]thiophene-5-acetic acid” consists of a benzothiophene core with an acetic acid moiety attached at the 5-position . The benzothiophene core is a fused ring system combining a benzene ring and a thiophene ring .

Chemical Reactions Analysis

Thiophene derivatives, including benzothiophene, are known to undergo a variety of substitution reactions. These include electrophilic, nucleophilic, and radical reactions . An aryne reaction with alkynyl sulfides affording benzo[b]thiophenes has been reported .

科学的研究の応用

医薬品化学:抗炎症剤

ベンゾ[b]チオフェン誘導体は、有意な抗炎症作用を有することが明らかになっている . ベンゾチオフェン環に結合した酢酸部分構造は、非ステロイド性抗炎症薬(NSAID)の構造を模倣することができ、新しいタイプの抗炎症薬となる可能性を秘めている。この構造的類似性は、炎症経路を調節する新規化合物の設計と合成に役立つ可能性がある。

有機半導体

チオフェン環は、有機半導体の開発において重要な要素である . ベンゾ[b]チオフェン-5-酢酸は、電荷輸送特性が向上した有機半導体の合成のためのビルディングブロックとして役立つ可能性がある。これらの材料は、有機電界効果トランジスタ(OFET)や有機発光ダイオード(OLED)の製造に不可欠である。

腐食防止剤

工業化学において、チオフェン誘導体は腐食防止剤として使用されている . 化合物中のベンゾ[b]チオフェン部分は、特に過酷な環境において、金属を腐食から保護するためのコーティングや添加剤に組み込むことができる。

抗がん研究

チオフェンベースの分子は、抗がん活性など、さまざまな薬理学的特性を示す . ベンゾ[b]チオフェン-5-酢酸は、さまざまな癌細胞株に対する有効性を評価するために、化合物の合成の前駆体として使用できる。

抗菌用途

チオフェン誘導体の抗菌特性により、それらは新しい抗菌剤の開発のための候補となっている . ベンゾ[b]チオフェン-5-酢酸の研究は、耐性菌株やその他の病原体を駆除するための新規薬剤の発見につながる可能性がある。

材料科学:有機光起電力

ベンゾ[b]チオフェン誘導体は、材料科学、特に有機光起電力セルの作成においても重要である . この化合物の構造は、太陽電池の効率に不可欠な光吸収と電子輸送を最適化するために改変できる。

神経薬理学:ナトリウムチャネルブロッカー

一部のチオフェン誘導体は、電位依存性ナトリウムチャネルブロッカーとして作用することが知られている . ベンゾ[b]チオフェン-5-酢酸は、神経薬理学、特にナトリウムチャネルの機能不全に関連する疾患の治療における潜在的な用途について調査することができる。

複素環の合成

ベンゾ[b]チオフェンコアは、さまざまな複素環化合物を合成するための汎用性の高い足場である . さまざまな化学反応を起こすことで、薬物開発やその他の化学研究分野で潜在的な用途を持つ、幅広い複素環を生成することができる。

Safety and Hazards

将来の方向性

While the future directions for “Benzo[b]thiophene-5-acetic acid” are not explicitly mentioned in the search results, thiophene derivatives, including benzothiophene, have been the subject of ongoing research due to their wide range of biological activities and potential applications in medicinal chemistry .

作用機序

Target of Action

Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .

Mode of Action

It is known that thiophene derivatives can interact with various enzymes and receptors in biological systems

Biochemical Pathways

Thiophene derivatives have been synthesized through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

Result of Action

Some thiophene derivatives have shown potential anticancer effects, with certain compounds exhibiting antiproliferative activities on cancer cell lines .

生化学分析

Biochemical Properties

Benzothiophene derivatives are known to interact with various enzymes, proteins, and other biomolecules . For instance, some benzothiophene derivatives have been found to exhibit antimicrobial properties, suggesting they may interact with enzymes or proteins essential for microbial growth .

Cellular Effects

Benzothiophene derivatives have been reported to influence cell function in various ways . For example, some benzothiophene derivatives have demonstrated anticancer activity, suggesting they may influence cell signaling pathways, gene expression, and cellular metabolism in cancer cells .

Molecular Mechanism

The molecular mechanism of action of Benzo[b]thiophene-5-acetic acid is not well-defined. Benzothiophene derivatives are known to exert their effects at the molecular level through various mechanisms . These may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound has a melting point of 137-138 degrees Celsius , suggesting it has good thermal stability.

Metabolic Pathways

The metabolic pathways involving Benzo[b]thiophene-5-acetic acid are not well-characterized. Benzothiophene derivatives are known to interact with various enzymes and cofactors, suggesting they may be involved in multiple metabolic pathways .

特性

IUPAC Name |

2-(1-benzothiophen-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2S/c11-10(12)6-7-1-2-9-8(5-7)3-4-13-9/h1-5H,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOVPXJOSTYXDCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CS2)C=C1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

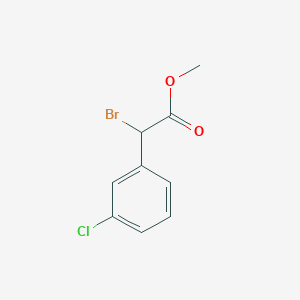

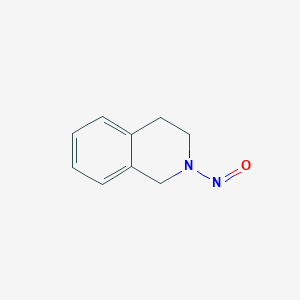

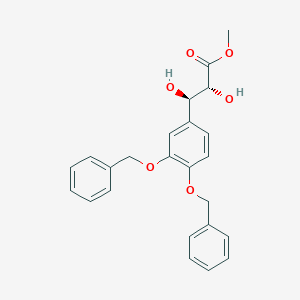

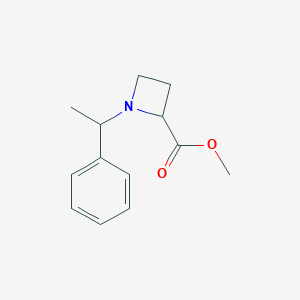

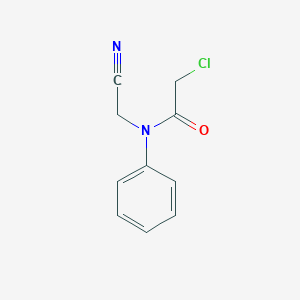

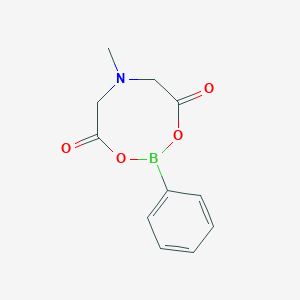

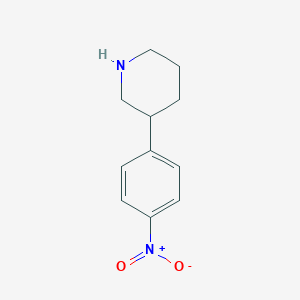

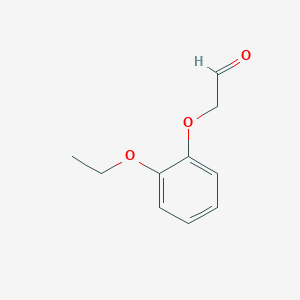

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B172201.png)

![2-Chloro-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B172225.png)